molecular formula C13H13NO2 B3045645 2-Hydroxy-5-(4-methoxy-2-methylphenyl)pyridine CAS No. 1111110-07-6

2-Hydroxy-5-(4-methoxy-2-methylphenyl)pyridine

Cat. No. B3045645
CAS RN: 1111110-07-6
M. Wt: 215.25
InChI Key: BZGPFIHUOQHWIH-UHFFFAOYSA-N
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Description

“2-Hydroxy-5-(4-methoxy-2-methylphenyl)pyridine” is an organic compound . It belongs to the class of organic compounds known as anisoles . These are organic compounds containing a methoxybenzene or a derivative thereof .

Scientific Research Applications

Photophysical Properties

  • The photophysical characteristics of compounds similar to 2-Hydroxy-5-(4-methoxy-2-methylphenyl)pyridine, such as 2-(4'-amino-2'-hydroxyphenyl)-1H-imidazo-[4,5-c]pyridine and its analogues, have been studied. These compounds exhibit interesting behaviors like intramolecular charge transfer and excited state intramolecular proton transfer processes, which are significant in the development of fluorescent materials and sensors (Behera, Karak, & Krishnamoorthy, 2015).

Structural Analysis

  • The crystal structure of a related compound, 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4, 5, 6, 7-tetrahydropyrano [2, 3-d] pyrazolo [3, 4-b] pyridine-3-carbonitrile, was determined using single-crystal X-ray diffraction, providing insights into the molecular configuration and intermolecular interactions, which are crucial for understanding the reactivity and stability of such compounds (Ganapathy, Jayarajan, Vasuki, & Sanmargam, 2015).

Fluorescence Properties

  • Studies on 2-methoxy- and 2-morpholino pyridine compounds, including those related to 2-Hydroxy-5-(4-methoxy-2-methylphenyl)pyridine, revealed their potential as highly emissive fluorophores in both solution and solid state. These findings have implications for their application in organic light-emitting diodes (OLEDs) and other photonic devices (Hagimori, Nishimura, Mizuyama, & Shigemitsu, 2019).

Corrosion Inhibition

  • Pyridine derivatives, including those structurally related to 2-Hydroxy-5-(4-methoxy-2-methylphenyl)pyridine, have been evaluated for their corrosion inhibition properties on mild steel in acidic environments. Such studies contribute to the development of more effective corrosion inhibitors for industrial applications (Ansari, Quraishi, & Singh, 2015).

properties

IUPAC Name

5-(4-methoxy-2-methylphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-9-7-11(16-2)4-5-12(9)10-3-6-13(15)14-8-10/h3-8H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZGPFIHUOQHWIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=CNC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682780
Record name 5-(4-Methoxy-2-methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-5-(4-methoxy-2-methylphenyl)pyridine

CAS RN

1111110-07-6
Record name 5-(4-Methoxy-2-methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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